3-(Dimethylamino)-1-(10H-phenothiazin-2-YL)-2-propen-1-one

Description

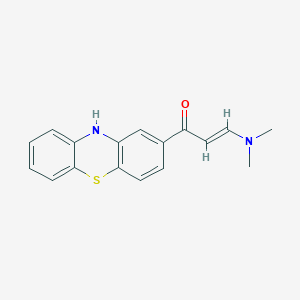

3-(Dimethylamino)-1-(10H-phenothiazin-2-YL)-2-propen-1-one is an enaminone derivative featuring a phenothiazine core substituted with a dimethylamino-propenone moiety.

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(10H-phenothiazin-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-19(2)10-9-15(20)12-7-8-17-14(11-12)18-13-5-3-4-6-16(13)21-17/h3-11,18H,1-2H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKTVWQCXKZWMR-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(10H-phenothiazin-2-YL)-2-propen-1-one typically involves the condensation of 10H-phenothiazine-2-carbaldehyde with dimethylamine and an appropriate propenone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography, ensures the consistent quality and high throughput of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(10H-phenothiazin-2-YL)-2-propen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced phenothiazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents like dichloromethane or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced phenothiazine derivatives.

Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)-1-(10H-phenothiazin-2-YL)-2-propen-1-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives and as a reagent in organic synthesis.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential therapeutic effects, including antipsychotic and anti-inflammatory properties.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(10H-phenothiazin-2-YL)-2-propen-1-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity.

Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its pharmacological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Key Differences

The compound shares a propenone backbone with several chalcone and enaminone derivatives. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

*Estimated based on phenothiazine analogs .

Biological Activity

3-(Dimethylamino)-1-(10H-phenothiazin-2-YL)-2-propen-1-one, also known by its CAS number 63285-46-1, is a phenothiazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to several well-known pharmacological agents and exhibits a range of biological effects, making it a subject of various research studies.

- Molecular Formula : C₁₇H₁₆N₂OS

- Molecular Weight : 306.39 g/mol

- Melting Point : 245–247 °C

The biological activity of this compound can be attributed to its interaction with multiple molecular targets:

- Neurotransmitter Receptors : It may modulate the activity of neurotransmitter receptors, influencing pathways associated with mood and cognition.

- Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes, which may contribute to its therapeutic effects.

Antipsychotic Effects

Phenothiazine derivatives are traditionally known for their antipsychotic properties. Studies have indicated that this compound may exhibit similar effects by acting on dopamine receptors, thereby potentially alleviating symptoms of psychosis.

Anti-inflammatory Properties

Research suggests that this compound may possess anti-inflammatory effects. Its mechanism could involve the inhibition of pro-inflammatory cytokines and modulation of oxidative stress pathways, which are critical in various inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that the compound may have antimicrobial properties. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic processes essential for microbial survival.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Antipsychotic Activity :

- A study demonstrated that derivatives similar to this compound showed significant binding affinity to dopamine D2 receptors, suggesting potential antipsychotic applications .

- Anti-inflammatory Mechanisms :

- Antimicrobial Efficacy :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other phenothiazine derivatives:

| Compound Name | Antipsychotic Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| Chlorpromazine | High | Moderate | Low |

| Promethazine | Moderate | High | Moderate |

| 3-(Dimethylamino)... | Potential | Potential | Significant |

Q & A

Q. How can researchers optimize the synthesis of 3-(Dimethylamino)-1-(10H-phenothiazin-2-YL)-2-propen-1-one to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction conditions. For similar phenothiazine derivatives, ethanol or methanol with catalytic bases (e.g., triethylamine) are commonly used to facilitate enamine formation. Reaction progress can be monitored via thin-layer chromatography (TLC) to identify intermediates and optimize reaction time . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Adjusting stoichiometry of the dimethylamino-propionyl chloride and phenothiazine precursor (1:1.2 molar ratio) may mitigate side reactions like over-alkylation .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the α,β-unsaturated ketone moiety and dimethylamino group positioning. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching at ~1680–1700 cm⁻¹, while UV-Vis spectroscopy detects π→π* transitions in the phenothiazine ring (λmax ~250–300 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for phenothiazine-derived enaminones?

- Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., solvent polarity, cell line specificity). To address this, standardize bioassays using a common solvent (e.g., DMSO with ≤0.1% v/v) and include positive controls (e.g., chlorpromazine for antipsychotic activity studies). Validate results across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) to distinguish compound-specific effects from system artifacts .

Q. What computational strategies are suitable for modeling the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of dopamine receptors (PDB: 6CM4) or acetylcholinesterase (PDB: 4EY7) can predict binding affinities. Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) assess electronic properties of the enaminone moiety, which influence redox activity and charge transfer interactions .

Q. How can researchers mitigate degradation of the compound during long-term stability studies?

- Methodological Answer : Degradation pathways (e.g., hydrolysis of the enaminone bond) can be minimized by storing samples in amber vials at –20°C under nitrogen atmosphere. Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) identifies degradation products. Adding antioxidants (e.g., 0.01% BHT) may stabilize the phenothiazine core .

Q. What experimental designs are recommended for studying the compound’s photophysical properties?

- Methodological Answer : Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes in solvents of varying polarity (e.g., toluene, ethanol). Compare quantum yields using integrating sphere setups. For aggregation-induced emission (AIE) studies, titrate water into THF solutions and monitor emission intensity changes. Correlate results with X-ray crystallography data (if available) to link solid-state packing to optical behavior .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Refine docking models using molecular dynamics (MD) simulations (e.g., GROMACS) to account for receptor conformational changes. Validate with alanine-scanning mutagenesis of predicted binding residues. If bioactivity persists despite mutations, investigate off-target interactions via kinome-wide profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.